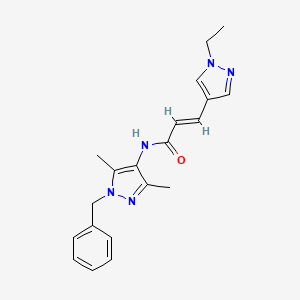
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The benzyl and ethyl groups can be introduced through nucleophilic substitution reactions.
Amide Bond Formation: The final step involves the formation of the amide bond through the reaction of the pyrazole derivatives with an appropriate acylating agent under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.
Scientific Research Applications
Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigated for its biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
- (E)-N-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(1-PROPYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
Uniqueness
(E)-N-(1-BENZYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is unique due to its specific substitution pattern and the presence of both benzyl and ethyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H23N5O |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(E)-N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-3-(1-ethylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C20H23N5O/c1-4-24-13-18(12-21-24)10-11-19(26)22-20-15(2)23-25(16(20)3)14-17-8-6-5-7-9-17/h5-13H,4,14H2,1-3H3,(H,22,26)/b11-10+ |
InChI Key |
UXSWFAMXNUJPOA-ZHACJKMWSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/C(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3)C |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propan-2-yl 2-{[(3-chloro-6-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-(2,4-dichlorophenyl)thiophene-3-carboxylate](/img/structure/B14930228.png)
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B14930251.png)
![methyl 2-({[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14930257.png)
![2-[(4,5-dicyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14930266.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B14930274.png)
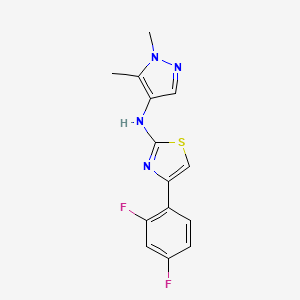
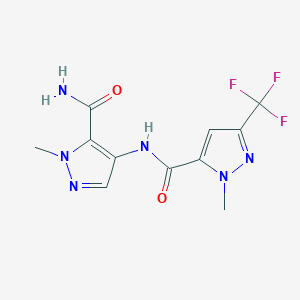
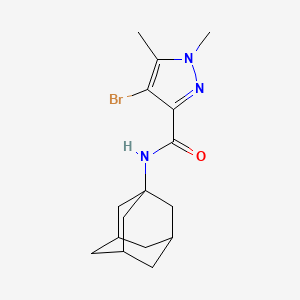
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B14930294.png)

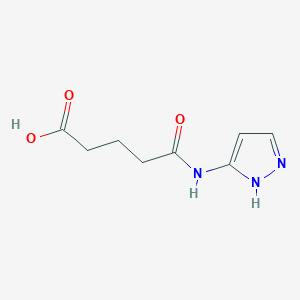
![N-[4-(diethylamino)phenyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14930312.png)
![(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B14930319.png)
